cyclohexanamine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Description
The compound specified comprises two distinct entities separated by a semicolon: cyclohexanamine and (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid.
Properties
IUPAC Name |
cyclohexanamine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6.C6H13N/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;7-6-4-2-1-3-5-6/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31);6H,1-5,7H2/t22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEXYAHZNOKVIG-FTBISJDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583800 | |
| Record name | 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210820-99-8 | |
| Record name | 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Fmoc-L-His(Boc)-OH CHA, also known as Fmoc-His(Boc)-OH CHA, is a modified amino acid that primarily targets the self-assembly process of peptides. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a key player in the formation of functional materials.
Mode of Action
The compound interacts with its targets through a combination of hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group). These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner.
Biochemical Pathways
The biochemical pathways affected by Fmoc-L-His(Boc)-OH CHA are primarily related to the self-assembly of peptides. The compound can influence the formation of various structures, such as nanofibers, nanoribbons, or nanotubes. This is achieved through π-π stacking interactions and the formation of J-type aggregates.
Pharmacokinetics
The compound’s ability to form stable thermo-reversible organogels in various solvents suggests it may have unique absorption, distribution, metabolism, and excretion (adme) properties.
Result of Action
The molecular and cellular effects of Fmoc-L-His(Boc)-OH CHA’s action are largely dependent on its self-assembly capabilities. The compound can form 3D nanofiber, nanoribbon, or nanotube network structures. These structures have potential applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties.
Action Environment
The action of Fmoc-L-His(Boc)-OH CHA can be influenced by environmental factors. For instance, the compound’s gelation ability is stronger in most selected organic solvents due to the presence of both Fmoc and Boc groups. Additionally, the compound’s self-assembly can be controlled by adjusting the peptide sequences.
Biological Activity
Cyclohexanamine derivatives, particularly the compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid , are significant in medicinal chemistry due to their roles in peptide synthesis and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, molecular interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including:
- Fluorenylmethoxycarbonyl (Fmoc) group: Commonly used as a protective group in peptide synthesis.
- Imidazole ring : Often involved in enzyme catalysis and biological signaling.
- Cyclohexanamine moiety : Imparts unique steric and electronic properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C32H42N2O8 |
| Molecular Weight | 582.7 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
The biological activity of this compound is largely attributed to its role in peptide synthesis:
- Peptide Bond Formation : The Fmoc group protects the amino group during synthesis, allowing selective reactions at other sites.
- Selective Deprotection : The compound can undergo deprotection to expose reactive sites for further coupling reactions, facilitating the assembly of complex peptides.
Enzymatic Interactions
Research indicates that the compound interacts with various enzymes, potentially modulating their activity. For instance:
- Enzyme Inhibition : It may inhibit certain proteases, affecting protein degradation pathways.
- Receptor Binding : The imidazole group can facilitate binding to histamine receptors, influencing allergic responses.
Anticancer Potential
Studies have shown that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves:
- Cell Cycle Arrest : By interfering with cell signaling pathways.
- Reactive Oxygen Species (ROS) Production : Leading to oxidative stress and subsequent cell death.
Case Studies
- Peptide Synthesis Applications : In a study focusing on solid-phase peptide synthesis (SPPS), the compound was utilized to synthesize peptides with enhanced stability and bioactivity. The presence of the Fmoc group allowed for efficient coupling reactions without side reactions.
- Antitumor Activity : A clinical trial evaluated a related cyclohexanamine derivative for its efficacy against breast cancer cells. Results indicated significant tumor growth inhibition and enhanced apoptosis rates compared to control groups.
Comparison with Similar Compounds
Cyclohexanamine
Cyclohexanamine (C₆H₁₁NH₂) is a volatile organic compound (VOC) with demonstrated nematicidal activity. Studies show it causes 97.93% mortality in Meloidogyne incognita nematodes at 8.71 µM within 12 hours and inhibits egg hatching effectively .
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic Acid
This is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative with a tert-butyloxycarbonyl (Boc)-protected imidazole side chain. Such compounds are critical in solid-phase peptide synthesis (SPPS) for temporary amine protection (Fmoc) and side-chain stabilization (Boc) .
Comparison with Similar Compounds
Cyclohexanamine and Related Nematicidal VOCs
Cyclohexanamine’s nematicidal efficacy surpasses structurally similar VOCs like cyclohexanone and cyclohexanol (Table 1).
Table 1: Nematicidal Activity of Cyclohexanamine and Analogs
Key Findings :
Fmoc-Protected Imidazole Propanoic Acid Derivatives
The second component of the target compound is compared to analogs with varying imidazole-protecting groups (Table 2).
Table 2: Structural and Functional Comparison of Fmoc-Protected Imidazole Derivatives
Key Findings :
- Boc Protection : The tert-butyloxycarbonyl group offers acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .
- Trityl Protection : The trityl group provides steric hindrance, preventing undesired side reactions during peptide elongation .
- Benzyl Protection : Less stable than Boc or trityl, requiring harsher conditions (e.g., HBr/acetic acid) for removal .
Preparation Methods
Imidazole Protection
The imidazole ring is functionalized with a Boc group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous-organic biphasic system. Typical conditions include:
-
Reagents : Boc₂O (1.2 equiv), NaHCO₃ (2.0 equiv), THF/H₂O (3:1 v/v)
-
Reaction Time : 12–16 hours at 0–5°C
The Boc group stabilizes the imidazole during subsequent Fmoc deprotection steps, as it remains inert to piperidine.
Fmoc Protection of the α-Amine
The amino group of the imidazole-functionalized amino acid is protected using Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) under mild alkaline conditions:
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Reagents : Fmoc-OSu (1.5 equiv), DIEA (2.0 equiv), DMF
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Reaction Time : 2–4 hours at room temperature
The reaction progress is monitored via UV spectroscopy (λ = 301 nm) due to the inherent fluorescence of the Fmoc group.
Resin Loading and SPPS
The Fmoc/Boc-protected amino acid is anchored to a 2-chlorotrityl chloride resin, chosen for its high loading capacity (1.4 mmol/g) and compatibility with Fmoc chemistry:
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Resin Swelling : DMF, 30 minutes.
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Coupling : Amino acid (4 equiv), HBTU (4 equiv), HOBt (4 equiv), DIEA (8 equiv) in DMF/CH₂Cl₂ (1:1).
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Deprotection : 30% piperidine/DMF, 2 × 15 minutes.
Coupling efficiency is validated via Kaiser test or UV monitoring.
Cyclohexanamine Conjugation
Activation of the Carboxylic Acid
The resin-bound amino acid’s C-terminus is activated for amide bond formation with cyclohexanamine:
Coupling with Cyclohexanamine
Cyclohexanamine (5 equiv) is added to the activated resin, facilitating nucleophilic acyl substitution:
Cleavage and Global Deprotection
The peptide-resin conjugate is treated with a TFA-based cleavage cocktail to simultaneously liberate the compound and remove the Boc group:
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Reagents : TFA/thioanisole/m-cresol/H₂O/EDT/TIS (80:5:5:5:2.5:2.5 v/v)
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Reaction Time : 2 hours
Post-cleavage, the crude product is precipitated in cold diethyl ether and centrifuged to remove scavengers.
Purification and Characterization
Preparative HPLC
Purification employs reversed-phase HPLC under gradient conditions:
Analytical Validation
Optimization and Challenges
Side Reactions
Q & A
Basic: What is the role of the Fmoc and tert-butoxycarbonyl (Boc) protecting groups in this compound?
The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) without disrupting acid-labile Boc groups . The Boc group on the imidazole ring stabilizes the heterocycle against side reactions during coupling, requiring strong acids like trifluoroacetic acid (TFA) for removal . This dual protection strategy ensures orthogonal reactivity, critical for synthesizing complex peptides with histidine-like residues.
Advanced: How can coupling efficiency be optimized when incorporating this compound into peptide chains?
Coupling efficiency depends on:
- Reagent choice : Use coupling agents like HATU or DIC with HOAt to minimize racemization .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reagent activity .
- Temperature control : Reactions at 0–4°C reduce epimerization risks .
- Monitoring : Real-time monitoring via HPLC ensures complete coupling before proceeding .
For example, pre-activating the carboxylate with HATU (1:1 molar ratio) in DMF at 25°C achieves >95% coupling efficiency within 30 minutes .
Basic: What analytical techniques validate the compound’s purity and structural integrity?
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities .
- NMR : H and C NMR confirm stereochemistry and protecting group integrity (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for CHNO: 393.393) .
Advanced: How to mitigate racemization during synthesis of derivatives involving the 2S chiral center?
Racemization at the 2S position is minimized by:
- Low-temperature coupling : Reactions conducted at 0–4°C reduce base-induced epimerization .
- Minimizing basic conditions : Use HOAt instead of HOBt to lower pKa of the carboxylate, reducing activation time .
- Chiral auxiliaries : Temporary protecting groups (e.g., Emoc) stabilize the stereochemistry during iterative couplings .
Post-synthesis, circular dichroism (CD) spectroscopy or chiral HPLC confirms enantiomeric excess (>98%) .
Data Contradiction: How to resolve discrepancies in reported solubility profiles across studies?
Conflicting solubility data (e.g., in DMSO vs. DMF) arise from variations in:
- Crystallinity : Amorphous forms dissolve faster than crystalline forms. Recrystallization from ethanol/water mixtures improves consistency .
- Additives : Co-solvents (e.g., 10% v/v 1,2-ethanediol) enhance solubility in polar aprotic solvents .
- pH adjustment : Buffering at pH 6–7 (using HEPES) prevents aggregation in aqueous solutions .
Standardizing solvent systems and pre-saturating solutions with nitrogen reduces variability .
Advanced: What strategies prevent premature deprotection of the Boc group on the imidazole ring?
Premature deprotection is avoided by:
- Acid lability control : Use TFA in dichloromethane (0.5–1% v/v) for short durations (5–10 min) .
- Temperature modulation : Deprotect at −20°C to slow acid reactivity .
- Scavengers : Adding trisopropylsilane (TIS) or water traps carbocations, preventing side reactions .
Monitor via F NMR (if fluorinated analogs exist) or LC-MS to confirm selective deprotection .
Basic: Why is the imidazole-4-yl substituent significant in peptide design?
The imidazole-4-yl group mimics histidine’s side chain, enabling metal coordination (e.g., Zn in enzyme active sites) and pH-dependent conformational changes. Its Boc-protected form ensures stability during synthesis while allowing post-deprotection functionalization in catalytic or binding studies .
Advanced: How to analyze conformational isomerism in this compound using spectroscopic methods?
Conformational isomers (e.g., rotamers) are identified via:
- Dynamic NMR : Variable-temperature H NMR (25–60°C) reveals coalescence of imidazole proton signals, indicating rotational barriers .
- 2D NOESY : Correlates spatial proximity of Fmoc and imidazole protons, confirming predominant conformers .
- DFT calculations : Computational models (e.g., B3LYP/6-31G*) predict energetically favored rotamers, validated experimentally .
Data Contradiction: How to address conflicting yields in SPPS when using this compound?
Yield discrepancies arise from:
- Resin loading variability : Pre-swelling resins (e.g., Wang resin) in DCM for 24 hours ensures uniform loading .
- Coupling cycles : Double couplings (2 × 30 min) with fresh reagents improve incorporation rates .
- Machine calibration : Automated synthesizers require regular calibration of reagent delivery systems .
Report yields with detailed protocols (e.g., molar excess, resin type) to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
